molecular formula C14H18O4 B250502 ethyl 4-(tetrahydro-2-furanylmethoxy)benzoate

ethyl 4-(tetrahydro-2-furanylmethoxy)benzoate

Cat. No.: B250502
M. Wt: 250.29 g/mol
InChI Key: ZWKISRJRDMWBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-(tetrahydro-2-furanylmethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with an oxolan-2-ylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(tetrahydro-2-furanylmethoxy)benzoate typically involves the esterification of 4-(oxolan-2-ylmethoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-(oxolan-2-ylmethoxy)benzoic acid+ethanolacid catalystEthyl 4-(oxolan-2-ylmethoxy)benzoate+water\text{4-(oxolan-2-ylmethoxy)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(oxolan-2-ylmethoxy)benzoic acid+ethanolacid catalyst​Ethyl 4-(oxolan-2-ylmethoxy)benzoate+water

Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(tetrahydro-2-furanylmethoxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(oxolan-2-ylmethoxy)benzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 4-(oxolan-2-ylmethoxy)benzoate

InChI

InChI=1S/C14H18O4/c1-2-16-14(15)11-5-7-12(8-6-11)18-10-13-4-3-9-17-13/h5-8,13H,2-4,9-10H2,1H3

InChI Key

ZWKISRJRDMWBNG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2CCCO2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2CCCO2

Origin of Product

United States

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